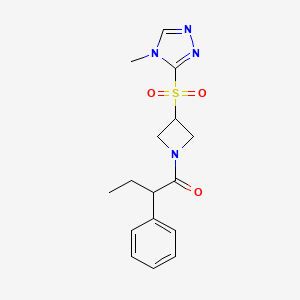

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one

Description

Properties

IUPAC Name |

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-3-14(12-7-5-4-6-8-12)15(21)20-9-13(10-20)24(22,23)16-18-17-11-19(16)2/h4-8,11,13-14H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKUVZSRXFNHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Triazole Ring : The initial step involves the synthesis of the 4-methyl-4H-1,2,4-triazole moiety through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Azetidine Formation : Subsequent reactions lead to the formation of the azetidine ring, which is crucial for the biological activity of the compound.

- Final Coupling : The final product is obtained by coupling the azetidine with a phenylbutanone derivative.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The compound demonstrated potent activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Triazoles have been noted for their anticancer potential:

- Cell Line Studies : In vitro assays revealed that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be 27.3 µM and 6.2 µM respectively, indicating promising anticancer activity .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Key Enzymes : It has been suggested that the triazole moiety interacts with enzymes involved in cellular proliferation and survival pathways, potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have documented the biological effects of similar triazole compounds:

- Study on Phytoene Desaturase Inhibition : A related triazole compound was found to inhibit phytoene desaturase (PDS), an important enzyme in carotenoid biosynthesis. This inhibition was linked to herbicidal activity against various weed species .

- Antimicrobial Screening : A series of triazole derivatives were screened for antimicrobial activity against Mycobacterium tuberculosis, with some showing comparable efficacy to established treatments .

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonated Azetidine Moieties

Compound A : 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (CAS: 1704522-35-9)

- Key differences: Replaces the 4-methyltriazole sulfonyl group with a 4-methoxyphenylsulfonyl unit and substitutes the phenylbutanone chain with a methylthiophene-propanone.

- Properties: Molecular weight = 379.5 g/mol; Formula = C₁₈H₂₁NO₄S₂. Physical data (e.g., melting point, solubility) are unreported .

Compound B: 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS: 1797343-66-8)

- Key differences: Features a furan-methyl sulfonyl group instead of triazole sulfonyl and a simpler ethanone backbone.

- Properties: Molecular weight = 333.4 g/mol; Formula = C₁₇H₁₉NO₄S. No reported biological data .

Comparison Table :

Triazole-Sulfonamide Bioactive Analogues

Compound C : 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT001)

- Key differences : Retains the 4-methyltriazole group but replaces the azetidine-sulfonyl with a pyridine-isoxazole system.

- Bioactivity : Used in stress-related disorders (e.g., anxiety, ulcers) in veterinary medicine .

Compound D: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

Q & A

Basic: How can researchers optimize the synthesis of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. For triazole-sulfonyl derivatives, key steps include:

- Reagent Ratios : Adjusting stoichiometry of sulfonylation agents (e.g., sulfonyl chlorides) to azetidine intermediates to minimize side reactions .

- Temperature Control : Conducting sulfonation at 0–5°C to suppress thermal degradation of the triazole ring .

- Catalyst Screening : Testing bases like triethylamine or DMAP to enhance sulfonyl group activation .

- Purification : Using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted azetidine or sulfonyl byproducts .

Basic: What crystallographic tools are recommended for resolving the molecular structure of this compound?

Methodological Answer:

X-ray crystallography paired with specialized software ensures accurate structural elucidation:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing algorithms .

- Refinement : Apply SHELXL for least-squares refinement, addressing disorder in the azetidine or triazole moieties .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting bond angles and torsional strain in the sulfonyl-azetidine linkage .

Advanced: How can density functional theory (DFT) calculations elucidate the electronic properties of the sulfonyl-triazole moiety?

Methodological Answer:

DFT studies provide insights into electronic behavior and reactivity:

- Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO) .

- Charge Distribution : Analyze Mulliken charges to identify nucleophilic (triazole N-atoms) and electrophilic (sulfonyl S-atom) sites .

- Reactivity Predictions : Calculate Fukui indices to map regions prone to electrophilic or nucleophilic attacks .

- Validation : Compare DFT-derived bond lengths/angles with X-ray data to assess computational accuracy .

Advanced: How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Solvatochromic analysis and Kamlet-Taft parameters guide solvent selection:

- Polarity Screening : Test solvents (DMSO, THF, acetonitrile) to correlate dielectric constant with reaction rates .

- Hydrogen Bonding : Use protic solvents (e.g., methanol) to stabilize transition states in sulfonyl group substitutions .

- Kinetic Studies : Conduct time-resolved NMR in deuterated solvents to monitor intermediate formation .

Advanced: How can researchers resolve contradictions between spectroscopic (NMR) and crystallographic data for this compound?

Methodological Answer:

Discrepancies often arise from dynamic vs. static structural features:

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange in the azetidine ring .

- Twinned Crystals : Use SHELXL ’s TWIN command to refine twinned domains, ensuring crystallographic data accuracy .

- Complementary Techniques : Validate with IR spectroscopy (sulfonyl S=O stretches) and mass spectrometry (molecular ion peak) .

Basic: What methodologies are suitable for assessing the biological activity of this compound?

Methodological Answer:

Design target-specific assays based on structural motifs:

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .

- Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives to evaluate membrane permeability .

- Toxicity Profiling : Conduct MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced: What strategies mitigate sulfonyl group hydrolysis during storage or reaction conditions?

Methodological Answer:

Stabilization approaches include:

- pH Control : Store solutions at neutral pH (6–8) to avoid acid/base-catalyzed hydrolysis .

- Lyophilization : Lyophilize the compound to remove hydrolytic water, extending shelf life .

- Protecting Groups : Temporarily mask the sulfonyl group as a thioether during reactive steps .

Advanced: How can crystallographers address disorder in the azetidine ring during refinement?

Methodological Answer:

Disorder resolution involves:

- Multi-Component Modeling : Split the azetidine ring into two occupancy-refined parts in SHELXL .

- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles .

- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular contacts .

Advanced: How can pharmacophore modeling identify potential targets for this compound?

Methodological Answer:

Computational workflows include:

- Feature Mapping : Define pharmacophores using the triazole (hydrogen bond acceptor) and sulfonyl (electrostatic anchor) groups .

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity predictions .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes .

Basic: What analytical techniques confirm the stereochemistry of the chiral azetidine center?

Methodological Answer:

Chirality verification requires:

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomeric assignment .

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers and determine ee (%) .

- X-ray Anomalous Dispersion : Refine Flack parameter to assign absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.